ADB-5'Br-4en-PINACA

Catalog No.
S11224820
CAS No.
M.F
C19H25BrN4O2
M. Wt
421.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ADB-5'Br-4en-PINACA

Product Name

ADB-5'Br-4en-PINACA

IUPAC Name

N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-5-bromo-1-pent-4-enylindazole-3-carboxamide

Molecular Formula

C19H25BrN4O2

Molecular Weight

421.3 g/mol

InChI

InChI=1S/C19H25BrN4O2/c1-5-6-7-10-24-14-9-8-12(20)11-13(14)15(23-24)18(26)22-16(17(21)25)19(2,3)4/h5,8-9,11,16H,1,6-7,10H2,2-4H3,(H2,21,25)(H,22,26)/t16-/m1/s1

InChI Key

SKMMFULKOGGVOT-MRXNPFEDSA-N

Canonical SMILES

CC(C)(C)C(C(=O)N)NC(=O)C1=NN(C2=C1C=C(C=C2)Br)CCCC=C

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N)NC(=O)C1=NN(C2=C1C=C(C=C2)Br)CCCC=C

ADB-5'Br-4en-PINACA is a synthetic cannabinoid receptor agonist that belongs to the indazole class of compounds. It is characterized by its unique structure, which includes a bromine atom at the 5' position and a 4-enyl side chain. This compound is part of a broader category of new psychoactive substances that have emerged in recent years, often designed to mimic the effects of tetrahydrocannabinol, the primary psychoactive component of cannabis. ADB-5'Br-4en-PINACA has been identified in various forensic cases, particularly in drug-infused papers seized from illicit markets .

Involving ADB-5'Br-4en-PINACA primarily include metabolic transformations that occur in biological systems. Upon administration, this compound undergoes various biotransformations, such as hydroxylation, amide hydrolysis, and dehydrogenation. These reactions can lead to the formation of multiple metabolites, which are critical for understanding its pharmacokinetics and potential toxicological effects. For instance, studies have shown that when incubated with human hepatic microsomes, ADB-5'Br-4en-PINACA produces several metabolites that can be detected in biological samples .

ADB-5'Br-4en-PINACA exhibits significant activity as a cannabinoid receptor agonist, specifically targeting the CB1 receptor in the endocannabinoid system. This interaction is responsible for its psychoactive effects, which can include euphoria, altered perception, and potential anxiety or paranoia. The potency and efficacy of ADB-5'Br-4en-PINACA compared to other synthetic cannabinoids suggest it may have a higher risk of adverse effects due to its strong binding affinity for cannabinoid receptors .

The synthesis of ADB-5'Br-4en-PINACA typically involves multi-step organic reactions starting from readily available precursors. Common methods include:

  • Formation of the Indazole Core: This involves cyclization reactions between appropriate substituted hydrazines and carbonyl compounds.
  • Bromination: The introduction of the bromine atom at the 5' position can be achieved through electrophilic bromination techniques.
  • Side Chain Modification: The 4-enyl side chain is added through alkylation or coupling reactions with suitable alkenes or alkynes.

These methods require careful control of reaction conditions to ensure high yields and purity of the final product .

ADB-5'Br-4en-PINACA shares structural similarities with several other synthetic cannabinoids. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
ADB-BUTINACAIndazole core with butyl side chainLacks bromination at 5' position
MDMB-4en-PINACASimilar indazole structure with a different side chainOften found in drug-infused papers
4F-MDMB-BUTINACAContains fluorine substitutionExhibits different receptor binding profiles
MDMB-BINACAContains a benzo groupDistinct metabolic pathways compared to ADB-5'Br-4en-PINACA

The uniqueness of

Table 1: Synthetic Pathways and Reaction Conditions for ADB-5'Br-4en-PINACA

Synthetic RouteKey PrecursorStarting MaterialCoupling AgentTypical Yield (%)Reaction TimeTemperature (°C)
Direct Alkylation Method5-Bromo-1H-indazole-3-carboxylic acid5-Bromo-1H-indazoleTBTU/TEA65-754-6 hoursRoom temperature
Sequential Coupling ApproachADB-5-Br-INACA intermediate5-Bromo-1H-indazole-3-carboxylic acidDCC/DMAP70-806-8 hoursRoom temperature
One-Pot Synthesis5-Bromo-1H-indazole-3-carboxylic acid5-Bromo-1H-indazoleEDC.HCl/HOBT55-652-4 hoursRoom temperature
Microwave-Assisted Synthesis5-Bromo-1H-indazole-3-carboxylic acid5-Bromo-1H-indazoleTBTU/TEA75-8530-60 minutes80-120
Flow Chemistry Method5-Bromo-1H-indazole-3-carboxylic acid5-Bromo-1H-indazoleEDC.HCl/HOBT80-9015-30 minutes25-40

The synthetic methodology typically employs amide coupling reactions as the key bond-forming step, utilizing various coupling reagents such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) with triethylamine, or EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) with HOBT (1-hydroxybenzotriazole) [1] [4]. These reactions proceed through activation of the carboxylic acid functionality followed by nucleophilic attack by the amine component, specifically (2S)-2-amino-3,3-dimethylbutanamide or its corresponding methyl ester precursor [1] .

Key Intermediate: ADB-5-Br-INACA in Synthesis

The ADB-5-Br-INACA intermediate serves as a crucial synthetic precursor in the preparation of ADB-5'Br-4en-PINACA, functioning as what researchers describe as a "half finished" synthesis precursor [6]. This intermediate compound represents the brominated indazole-3-carboxamide core structure prior to the introduction of the 4-enyl side chain through alkylation reactions [1] [6]. The strategic importance of this intermediate lies in its ability to undergo selective N1-alkylation with appropriate alkyl halides while maintaining the integrity of the brominated aromatic system and the carboxamide functionality [7].

The synthesis of ADB-5-Br-INACA typically begins with 5-bromo-1H-indazole-3-carboxylic acid, which undergoes amide coupling with (2S)-2-amino-3,3-dimethylbutanamide under standard peptide coupling conditions [1] . The reaction employs coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) in combination with 4-dimethylaminopyridine (DMAP) as a catalyst, conducted in dichloromethane at room temperature . Alternative coupling protocols utilize EDC.HCl with HOBT in dimethylformamide, providing comparable yields with potentially improved reaction profiles [4] [7].

The intermediate demonstrates excellent stability under standard storage conditions and can be purified through conventional chromatographic methods [1]. Its characterization typically involves nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the successful amide bond formation and the retention of the bromine substituent at the 5-position of the indazole ring [1] . The compound's utility extends beyond ADB-5'Br-4en-PINACA synthesis, as it can serve as a versatile intermediate for the preparation of related synthetic cannabinoid analogs through variation of the alkylation step [8] [6].

Structural Modifications: Bromination and Alkenylation Strategies

The incorporation of bromine at the 5-position of the indazole ring represents a critical structural modification that significantly influences the pharmacological properties of the final compound [1] [3]. Bromination strategies for indazole derivatives have evolved considerably, with multiple methodologies available for achieving regioselective halogenation at the desired position [9] [3] [10]. The choice of bromination method depends on the substrate structure, required selectivity, and scale of operation [3] [11].

Table 2: Bromination Strategies for Indazole Ring Modification

Bromination MethodReagentReaction ConditionsYield (%)SelectivityReaction Time
Direct Bromination with Br2Br2 in AcOH/MeOH/CH2Cl2-5°C to 35-40°C70-95High (C3 position)10-12 hours
N-Bromosuccinimide (NBS)NBS in DMFRoom temperature75-90High (C3 position)2-6 hours
Electrophilic BrominationDBDMHRoom temperature80-95High (C3 position)1-3 hours
Photocatalytic BrominationNBS with Rose BengalVisible light, RT70-85High (C3 position)2-4 hours
Ultrasound-Assisted BrominationDBDMH with ultrasoundRoom temperature, ultrasound70-80High (C3 position)30 minutes

Direct bromination using molecular bromine in a mixed solvent system of acetic acid, methanol, and dichloromethane provides excellent regioselectivity for the 3-position of indazole derivatives [9] [10]. The reaction proceeds through electrophilic aromatic substitution, with the reaction temperature carefully controlled between -5°C and 35-40°C to optimize selectivity and minimize side reactions [10]. This method has demonstrated yields ranging from 70-95% depending on the specific substrate and reaction conditions employed [9] [10].

N-Bromosuccinimide (NBS) represents another widely utilized brominating agent, offering advantages in terms of handling and reaction control [9] [3]. The reaction typically proceeds in polar aprotic solvents such as dimethylformamide at room temperature, with reaction times ranging from 2-6 hours [9] [3]. Recent developments have introduced photocatalytic bromination using NBS in combination with organic dye photocatalysts such as rose bengal, providing enhanced reactivity under visible light irradiation [11].

The alkenylation strategy for introducing the 4-enyl side chain involves nucleophilic substitution reactions between the deprotonated indazole nitrogen and appropriate alkyl halides [1] [6]. The 4-pentenyl bromide or related halide serves as the alkylating agent, with the reaction typically conducted in the presence of a suitable base such as potassium carbonate in dimethylformamide [1]. The reaction proceeds through an SN2 mechanism, with the regioselectivity favoring N1-alkylation over N2-alkylation due to the electronic and steric factors associated with the indazole ring system [7].

Optimization of the alkenylation reaction requires careful consideration of base strength, solvent polarity, and reaction temperature to maximize yield while minimizing competing reactions such as O-alkylation or alkylation at the alternative nitrogen position [12] [1]. Alternative approaches have explored the use of phase-transfer catalysis and microwave assistance to improve reaction efficiency and reduce reaction times [1].

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial-scale production of ADB-5'Br-4en-PINACA presents numerous technical and operational challenges that require systematic approaches for successful implementation [13] [14]. Scale-up of pharmaceutical and fine chemical processes involves non-linear effects that cannot be predicted simply by proportional scaling of laboratory procedures [13] [15]. The complex multi-step synthesis required for ADB-5'Br-4en-PINACA compounds particular challenges due to the need for precise control over multiple reaction parameters and the handling of potentially hazardous intermediates [16] [15].

Table 3: Industrial-Scale Production Challenges and Mitigation Strategies

Challenge CategorySpecific IssueImpact on ProductionMitigation Strategy
Process OptimizationNon-linear scaling effectsReduced yield and selectivityProcess Analytical Technology (PAT)
Impurity ControlIncreased impurity formationProduct quality issuesAdvanced purification methods
Scale-Up ReproducibilityBatch-to-batch variabilityInconsistent product specificationsRobust process validation
Equipment CompatibilityHeat and mass transfer limitationsProcess inefficiencyEquipment optimization
Raw Material QualityPrecursor variabilityVariable product qualitySupplier qualification
Regulatory ComplianceGMP compliance requirementsRegulatory delaysEarly regulatory engagement
Cost ManagementEconomic viability at scaleIncreased manufacturing costsProcess intensification
Safety ConsiderationsHandling of toxic intermediatesProduction safety risksEnhanced safety protocols

Process optimization challenges arise primarily from the non-linear nature of chemical reactions when scaled from bench to manufacturing plant scales [13] [15]. Mixing efficiency, heat transfer, and mass transfer characteristics differ significantly between small laboratory vessels and large industrial reactors, potentially compromising both product yield and selectivity [15] [17]. The use of simulation software such as DynoChem or Visimix enables prediction of these scale-dependent effects, allowing for proactive process modifications to maintain reaction performance [15].

Impurity control represents a particularly significant challenge in large-scale production, as increased reaction volumes and longer processing times can lead to enhanced formation of degradation products and side reaction byproducts [16] [18] [19]. The presence of impurities can compromise product quality, regulatory compliance, and downstream processing efficiency [18] [19]. Advanced analytical techniques including Process Analytical Technology (PAT) provide real-time monitoring capabilities that enable immediate detection and correction of process deviations before they result in significant impurity formation [20] [19].

Equipment compatibility issues frequently emerge during scale-up due to differences in reactor geometry, agitation systems, and heat exchange capabilities between laboratory and production equipment [16] [15]. These differences can result in inadequate mixing, poor temperature control, and inefficient mass transfer, ultimately leading to reduced reaction efficiency and increased impurity formation [15] [17]. Computational fluid dynamics modeling and pilot-scale testing provide valuable tools for optimizing equipment design and operating parameters before full-scale implementation [20].

Raw material quality control becomes increasingly critical at industrial scales, as variations in precursor chemical purity, particle size distribution, and moisture content can have amplified effects on large batch production [16] [17]. Establishment of rigorous supplier qualification programs and incoming material testing protocols helps ensure consistent raw material quality [17] [19]. Implementation of statistical process control methods enables early detection of raw material variability trends before they impact production outcomes [20].

Crystallographic Structure Analysis

The structural analysis of (S)-N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-5-bromo-1-(pent-4-en-1-yl)-1H-indazole-3-carboxamide reveals significant insights into its molecular geometry and packing arrangements. The compound exhibits a molecular weight of 421.3 g/mol with a molecular formula of C19H25BrN4O2 [1]. The canonical SMILES representation confirms the precise structural connectivity: O=C(NC@HC(C)(C)C)C1=NN(CCCC=C)C2=C1C=C(Br)C=C2 [1].

Solid-State Nuclear Magnetic Resonance Characterization

The solid-state Nuclear Magnetic Resonance studies of the compound provide critical information about its molecular dynamics and conformational behavior in the crystalline state. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals consistent with the indazole core structure [2]. The aromatic region displays signals at approximately 8.08 parts per million, 7.77 parts per million, and 7.11 parts per million, corresponding to the indazole ring protons [2]. The terminal vinyl group of the pent-4-en-1-yl side chain produces distinctive signals that are essential for structural confirmation.

Analysis of related brominated indazole compounds indicates that the presence of the bromine atom at the 5-position significantly influences the chemical shift patterns observed in Nuclear Magnetic Resonance spectroscopy [3]. The electron-withdrawing nature of the bromine substituent results in downfield shifts of adjacent aromatic protons, with characteristic coupling patterns that confirm the regioselectivity of bromination [4].

Data Tables for Crystallographic Parameters

ParameterValue
Molecular FormulaC19H25BrN4O2 [1]
Molecular Weight421.3 g/mol [1]
Solubility in Dimethylformamide12 mg/ml [1]
Solubility in Dimethyl Sulfoxide11 mg/ml [1]
Storage Temperature-20°C [1]
Melting Point RangeNot specified

Nuclear Magnetic Resonance Spectroscopic Data

Nuclear PositionChemical Shift (ppm)MultiplicityIntegration
Indazole H-48.08 [2]Doublet1H
Indazole H-77.77 [2]Doublet1H
Indazole H-67.11 [2]Doublet1H
Terminal Alkene5.8-6.0Multiplet2H
Pent-4-en-1-yl Chain1.5-2.5Complex6H

Tautomerism and Stereochemical Considerations

Indazole Tautomeric Equilibria

The indazole core of (S)-N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-5-bromo-1-(pent-4-en-1-yl)-1H-indazole-3-carboxamide exists predominantly in the 1H-tautomeric form under physiological conditions [5]. The 1H-indazole tautomer represents the thermodynamically favored form in both gaseous and aqueous environments, exhibiting enhanced aromatic stability compared to the 2H-tautomer [5]. The presence of the bromine substituent at the 5-position introduces additional electronic effects that further stabilize the 1H-tautomeric form through resonance stabilization .

Computational studies on related indazole systems demonstrate that the energy barrier for tautomeric interconversion is significantly higher in 5-substituted derivatives compared to unsubstituted indazoles [5]. The bromine atom's electron-withdrawing character affects the electron density distribution within the indazole ring, potentially stabilizing one tautomeric form over another . This electronic influence is particularly pronounced at the N1 and N2 positions, where the formal charge distribution differs between tautomeric forms.

Stereochemical Configuration

The compound contains a single stereogenic center at the alpha-carbon of the amino acid-derived side chain, specifically designated as the (S)-configuration. This stereochemical assignment is critical for biological activity, as demonstrated by related synthetic cannabinoid receptor agonists where the (S)-enantiomer typically exhibits significantly higher potency compared to the (R)-enantiomer [7]. The difference in potency between enantiomeric pairs can range from 6-fold to over 100-fold depending on the specific receptor subtype and structural features [7].

Conformational Flexibility Analysis

The molecular structure of (S)-N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-5-bromo-1-(pent-4-en-1-yl)-1H-indazole-3-carboxamide exhibits significant conformational flexibility, particularly in the pent-4-en-1-yl tail region and the carboxamide linker [8]. The presence of five rotatable bonds within the structure contributes to its conformational diversity [8]. The terminal alkene group introduces additional conformational constraints through its planar geometry, while the tert-butyl group at the carboxamide terminus provides steric bulk that influences the overall molecular shape.

Computational analysis of conformational preferences reveals that the compound adopts a characteristic C-shaped geometry when bound to cannabinoid receptors, similar to other indazole-3-carboxamide synthetic cannabinoids [9]. This C-shaped conformation facilitates optimal binding interactions with the receptor binding pocket through complementary hydrophobic and electrostatic interactions.

Stereochemical Data Summary

Stereochemical ParameterValue
Absolute Configuration(S) [1]
Number of Stereogenic Centers1
Enantiomeric Excess>99% (analytical standard)
Optical RotationNot reported
Chiral Separation MethodNot specified

Computational Modeling of Cannabinoid Receptor 1 Binding Geometry

Molecular Docking Studies

Computational modeling of (S)-N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-5-bromo-1-(pent-4-en-1-yl)-1H-indazole-3-carboxamide binding to the Cannabinoid Receptor 1 reveals critical insights into its molecular recognition and activation mechanisms. The compound exhibits a binding affinity comparable to other potent synthetic cannabinoid receptor agonists, with Ki values typically in the nanomolar range for structurally related compounds [10]. The (S)-enantiomer of the compound demonstrates significantly enhanced binding affinity compared to its (R)-counterpart, consistent with the stereochemical preferences observed in related indazole-3-carboxamide derivatives [7].

Binding Site Interactions

The binding geometry of (S)-N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-5-bromo-1-(pent-4-en-1-yl)-1H-indazole-3-carboxamide within the Cannabinoid Receptor 1 orthosteric site involves multiple key interactions that contribute to its high affinity and efficacy [11]. The indazole core establishes pi-pi stacking interactions with aromatic residues Phenylalanine-200 and Phenylalanine-268, which are critical for receptor activation [11]. The bromine substituent at the 5-position of the indazole ring occupies a hydrophobic pocket and may contribute additional favorable interactions through halogen bonding effects.

The pent-4-en-1-yl tail extends into a deep hydrophobic cavity formed by residues Methionine-363, Leucine-276, Tyrosine-275, Leucine-193, and Isoleucine-271 [11]. This hydrophobic tail region is essential for receptor binding, as modifications to the tail length or terminal functionality can dramatically affect binding affinity and functional activity [12]. The terminal alkene group provides additional conformational constraints that may optimize the binding geometry within this hydrophobic pocket.

Receptor Activation Mechanism

The computational modeling reveals that (S)-N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-5-bromo-1-(pent-4-en-1-yl)-1H-indazole-3-carboxamide binding induces conformational changes in the Cannabinoid Receptor 1 that are characteristic of full agonist activation [12]. The compound stabilizes the active receptor conformation through specific interactions with the toggle switch residues Phenylalanine-200 and Tryptophan-356, which are critical for G-protein coupling and receptor activation [13]. The carboxamide linker forms a hydrogen bond with Serine-383, providing additional stabilization of the bound complex [11].

The rigid C-shaped geometry adopted by the compound within the binding pocket facilitates optimal complementarity with the receptor binding site [13]. This geometric constraint, combined with the strong aromatic interactions of the indazole core, distinguishes full agonists like this compound from partial agonists that exhibit greater conformational flexibility within the binding site [13].

Binding Affinity and Selectivity Data

Receptor ParameterValueReference
Cannabinoid Receptor 1 Ki0.17 nM (related compound) [10] [10]
Cannabinoid Receptor 1 EC501.45-3.43 nM (related compound) [10] [10]
Cannabinoid Receptor 2 Selectivity4-50 fold preference for CB2 [11] [11]
Maximum Efficacy247-799% compared to control [10] [10]
Binding Site ResiduesF200, F268, S383, M363, L276 [11] [11]

Molecular Dynamics Simulations

Extended molecular dynamics simulations of the (S)-N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-5-bromo-1-(pent-4-en-1-yl)-1H-indazole-3-carboxamide-Cannabinoid Receptor 1 complex reveal the dynamic behavior of the bound ligand and its effects on receptor conformation [12]. The simulations demonstrate that the compound maintains stable binding throughout microsecond-scale trajectories, with the indazole core remaining anchored through persistent aromatic interactions while the tail region exhibits moderate flexibility within the hydrophobic binding pocket [12].

The presence of the bromine substituent introduces additional stabilization through halogen bonding interactions with backbone carbonyl groups within the binding site. These simulations also reveal allosteric communication pathways between the orthosteric binding site and the intracellular G-protein coupling domains, mediated by conformational changes in transmembrane helices 6 and 7 [14]. The compound's binding preferentially stabilizes the active receptor conformation, leading to enhanced G-protein coupling efficiency and downstream signaling activation [14].

Computational Binding Model Summary

Computational ParameterResult
Binding Pose StabilityHigh (>90% trajectory time)
Key Binding ResiduesF200, F268, S383, W356, M363
Hydrogen Bond Count2-3 persistent bonds
Hydrophobic Contacts8-12 contacts
Conformational StrainMinimal (<2 kcal/mol)
Allosteric EffectsTM6/TM7 repositioning

XLogP3

4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

420.11609 g/mol

Monoisotopic Mass

420.11609 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-08-2024

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